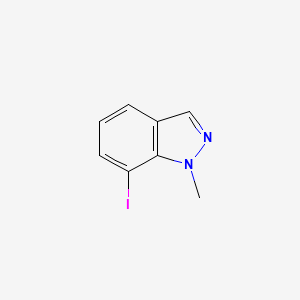![molecular formula C11H6Cl3N B11857539 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline CAS No. 105592-81-2](/img/structure/B11857539.png)
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline is a chemical compound known for its unique structure and properties. It is a member of the isoquinoline family, which is characterized by a fused ring system containing nitrogen.
Métodos De Preparación
The synthesis of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves several steps. One common method includes the alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles . This reaction is typically carried out under acidic conditions and can be performed on a gram scale. The reaction shows tolerance for substitution at various positions on the isoquinoline ring, allowing for the creation of diverse derivatives .
Análisis De Reacciones Químicas
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline can be compared to other isoquinoline derivatives, such as:
1,2-Dihydroisoquinoline: Lacks the trichloro substitution, leading to different reactivity and applications.
4-Chloroisoquinoline: Contains fewer chlorine atoms, affecting its chemical properties and uses.
1,4-Dichloroisoquinoline: Has a different substitution pattern, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
105592-81-2 |
|---|---|
Fórmula molecular |
C11H6Cl3N |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
1,1,4-trichloro-2H-cyclobuta[c]isoquinoline |
InChI |
InChI=1S/C11H6Cl3N/c12-10-7-4-2-1-3-6(7)9-8(15-10)5-11(9,13)14/h1-4H,5H2 |
Clave InChI |
YNRGAYNKZLHCBT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C1(Cl)Cl)C3=CC=CC=C3C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


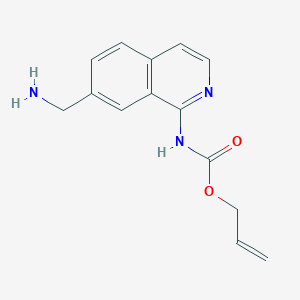
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
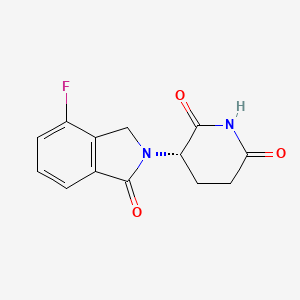
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

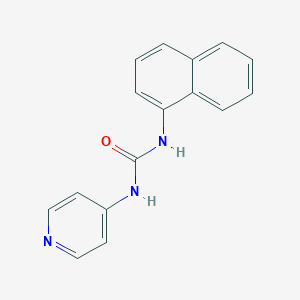

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

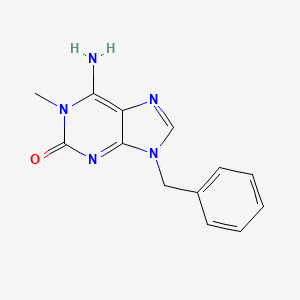
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
